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Compound of Interest

Compound Name: 4,6-Dihydroxy-2-methylpyrimidine

Cat. No.: B105277 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermochemical properties of

4,6-dihydroxy-2-methylpyrimidine (CAS 40497-30-1), a critical intermediate in the synthesis

of pharmaceuticals and the insensitive high explosive, 1,1-diamino-2,2-dinitroethylene (FOX-7).

[1][2] Due to a lack of readily available experimental data in the public domain, this document

focuses on the established methodologies for determining these essential properties. It outlines

detailed experimental and computational protocols for researchers to accurately characterize

the molecule's thermodynamic profile.

Physicochemical and Structural Data
4,6-Dihydroxy-2-methylpyrimidine, also known as 2-methyl-4,6-pyrimidinediol, is a

heterocyclic organic compound.[1][3] Its fundamental properties are summarized in Table 1.

The molecule exhibits keto-enol tautomerism, existing as an equilibrium between the dihydroxy

form and its more stable dioxo (or keto-enol) tautomers, such as 6-hydroxy-2-methylpyrimidine-

4(3H)-one.[4][5] This tautomerism is a critical consideration for any thermochemical analysis,

as the measured properties will reflect the equilibrium mixture.

Table 1: Physicochemical Properties of 4,6-Dihydroxy-2-methylpyrimidine
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Property Value Source(s)

Molecular Formula C₅H₆N₂O₂ [1][5]

Molecular Weight 126.11 g/mol [1][5]

Appearance
White to light beige/brown

powder
[1][6]

Melting Point >300 °C (lit.); 360 °C [1][6][7]

Solubility Soluble in sodium hydroxide [1][8]

IUPAC Name
4-hydroxy-2-methyl-1H-

pyrimidin-6-one
[5]

An important structural aspect of dihydroxypyrimidines is their ability to exist in multiple

tautomeric forms.[4] The equilibrium between these forms influences the compound's stability

and reactivity.
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Caption: Tautomeric equilibrium of 4,6-dihydroxy-2-methylpyrimidine.

Thermochemical Data
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Precise experimental thermochemical data for 4,6-dihydroxy-2-methylpyrimidine are not

extensively reported in the literature. Table 2 serves as a template for the key thermochemical

properties that can be determined using the experimental and computational protocols outlined

in the subsequent sections. For reference, the properties of closely related pyrimidine

derivatives would provide the closest estimates.

Table 2: Core Thermochemical Properties of 4,6-Dihydroxy-2-methylpyrimidine (Template for

Experimental/Computational Data)

Property Symbol Value (kJ·mol⁻¹) Method

Standard Enthalpy of

Formation
ΔfH° Data not available

Bomb Calorimetry /

G4(MP2)

Standard Gibbs Free

Energy of Formation
ΔfG° Data not available

From ΔfH° and S° /

G4(MP2)

Standard Molar

Entropy
S° Data not available

Adiabatic Calorimetry

/ DFT

Molar Heat Capacity

(constant pressure)
Cp Data not available

Adiabatic Calorimetry

/ DFT

Experimental Protocols for Thermochemical
Characterization
The following sections describe standardized experimental procedures for determining the core

thermochemical properties of solid organic compounds like 4,6-dihydroxy-2-
methylpyrimidine.

Enthalpy of Formation via Bomb Calorimetry
The standard enthalpy of formation (ΔfH°) is most accurately determined by first measuring the

standard internal energy of combustion (ΔcU°) using a constant-volume bomb calorimeter.[9]

[10]

Methodology:
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Sample Preparation: A sample of 4,6-dihydroxy-2-methylpyrimidine (typically 0.8 - 1.0 g)

is accurately weighed and pressed into a pellet to ensure complete combustion.[11]

Bomb Assembly: The pellet is placed in a crucible within the calorimeter's pressure vessel

("bomb"). A fuse wire of known length and combustion energy is attached to the electrodes,

making contact with the sample. 1 mL of deionized water is added to the bomb to ensure all

water formed during combustion is in the liquid state.[9]

Pressurization: The bomb is sealed and purged with oxygen to remove atmospheric nitrogen,

then filled with high-purity oxygen to a pressure of approximately 25-30 atm.[9][12]

Calorimeter Setup: The sealed bomb is submerged in a known mass of water (e.g., 2000 g)

in the calorimeter bucket. The assembly is placed within an insulating jacket to approximate

adiabatic conditions.[12]

Temperature Measurement: The system is allowed to reach thermal equilibrium. The initial

temperature is recorded at regular intervals (e.g., every 30 seconds) for a period before

ignition to establish a baseline drift.

Ignition and Data Collection: The sample is ignited by passing a current through the fuse

wire. The temperature of the water is recorded at short intervals as it rises, and continues to

be recorded until it reaches a maximum and begins to cool, establishing a post-combustion

drift.[11]

Corrections and Analysis: The raw temperature change is corrected for heat exchange with

the surroundings. Corrections are also applied for the energy of fuse wire combustion and

the formation of nitric acid from residual nitrogen.[9][10]

Calibration: The heat capacity of the calorimeter system (C_cal) is determined by

combusting a standard substance with a precisely known heat of combustion, such as

benzoic acid.[10]

Calculation:

The internal energy of combustion (ΔcU°) is calculated from the corrected temperature

rise and the calorimeter's heat capacity.
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The standard enthalpy of combustion (ΔcH°) is calculated from ΔcU° using the relation:

ΔcH° = ΔcU° + Δn_gas(RT), where Δn_gas is the change in the number of moles of gas in

the combustion reaction.

Finally, the standard enthalpy of formation (ΔfH°) is calculated using Hess's Law, applying

the known standard enthalpies of formation for CO₂(g) and H₂O(l).

Heat Capacity and Entropy via Adiabatic Calorimetry
Adiabatic calorimetry is the preferred method for accurately measuring the heat capacity (Cp)

of a solid as a function of temperature. From this data, the standard molar entropy (S°) can be

derived.

Methodology:

Sample Preparation: A precisely weighed sample of powdered 4,6-dihydroxy-2-
methylpyrimidine is placed into a sample cell of the adiabatic calorimeter.

Calorimeter Setup: The sample cell is placed within a series of adiabatic shields. The system

is evacuated, and a small amount of helium gas may be introduced to the cell to improve

thermal conductivity.[13]

Measurement Principle: The experiment proceeds in a series of heating and equilibration

steps. A measured quantity of electrical energy (Q) is supplied to the sample, causing a

small temperature increase (ΔT). During this heating period, the surrounding adiabatic

shields are heated concurrently to maintain a near-zero temperature difference between the

cell and its surroundings, minimizing heat loss.[14]

Data Acquisition: The system is allowed to reach thermal equilibrium after each heating

pulse, and the final temperature is recorded. The process is repeated over the desired

temperature range (e.g., from near absolute zero to above standard temperature).

Calculation of Heat Capacity: The heat capacity at each temperature point is calculated as

Cp = Q/ΔT, after subtracting the heat capacity of the empty sample cell (determined in a

separate experiment).
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Calculation of Entropy: The standard molar entropy at a temperature T (e.g., 298.15 K) is

calculated by integrating the heat capacity data from 0 K to T, according to the third law of

thermodynamics:

S(T) = ∫[0 to T] (Cp/T') dT'

Data from very low temperatures (e.g., <15 K) are typically extrapolated to 0 K using the

Debye T³ law.

Computational Protocol for Thermochemical
Properties
In the absence of experimental data, high-level quantum chemical calculations provide reliable

estimates of thermochemical properties. Composite methods like Gaussian-4 (G4) or G4(MP2)

theory are designed to achieve chemical accuracy (typically within ~1 kcal/mol or ~4 kJ/mol).

[15][16]

Proposed Methodology: G4(MP2) Theory

The G4(MP2) method is a cost-effective variant of G4 theory that involves a series of

calculations to approximate a high-level energy result.[15]

Geometry Optimization and Frequencies: The molecular geometry of the most stable

tautomer of 4,6-dihydroxy-2-methylpyrimidine is optimized, and vibrational frequencies

are calculated using Density Functional Theory (DFT) with the B3LYP functional and the 6-

31G(2df,p) basis set.[16]

Zero-Point Energy (ZPE): The unscaled vibrational frequencies from the previous step are

used to compute the zero-point vibrational energy.

Energy Corrections: A series of single-point energy calculations are performed at higher

levels of theory (e.g., CCSD(T) and MP2) with various basis sets. These calculations correct

for deficiencies in the initial DFT calculation, basis set incompleteness, and higher-order

electron correlation effects.[15]

Higher-Level Correction (HLC): An empirical correction term is added, which depends on the

number of valence electrons, to compensate for remaining systematic errors.
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Enthalpy of Formation Calculation: The total G4(MP2) energy at 0 K is used in an

atomization scheme. The calculated atomization energy is combined with the known

experimental enthalpies of formation of the constituent atoms (C, H, N, O) to yield the

standard enthalpy of formation (ΔfH°₂₉₈) of the molecule.

Gibbs Free Energy and Entropy: The vibrational frequencies from the DFT calculation are

used within the standard rigid-rotor/harmonic-oscillator statistical mechanics framework to

calculate the thermal corrections to enthalpy and the total entropy (S°). The Gibbs free

energy of formation (ΔfG°) can then be calculated from ΔfH° and S°.

Key Chemical Pathways
4,6-Dihydroxy-2-methylpyrimidine is a key precursor in several multi-step syntheses. Its

primary role in materials science is its use in the production of the insensitive explosive FOX-7.
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Caption: Synthesis of FOX-7 from 4,6-dihydroxy-2-methylpyrimidine.[17][18]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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at: [https://www.benchchem.com/product/b105277#thermochemical-properties-of-4-6-
dihydroxy-2-methylpyrimidine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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